molecular formula C7H16ClN B6268335 rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride CAS No. 2307780-08-9

rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6268335
CAS No.: 2307780-08-9
M. Wt: 149.7
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Description

rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride: is a chiral amine compound that exists as a racemic mixture of two enantiomers

Properties

CAS No.

2307780-08-9

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis. For rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine, this method employs diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple to generate a carbenoid intermediate. A pre-functionalized alkene substrate containing the 2-methylpropyl (isobutyl) group undergoes cyclopropanation under inert conditions. Typical solvents include dichloromethane or diethyl ether, with reaction temperatures maintained between 0°C and 25°C.

Example Protocol :

  • Dissolve 2-methylpropyl-substituted alkene (10 mmol) in anhydrous diethyl ether.

  • Add Zn-Cu couple (15 mmol) and CH₂I₂ (12 mmol) dropwise under nitrogen.

  • Stir for 12–24 hours at room temperature.

  • Quench with aqueous NH₄Cl, extract with ether, and dry over MgSO₄.

Yield ranges from 60–75%, with stereoselectivity influenced by steric effects of the isobutyl group.

Transition Metal-Catalyzed [2+1] Cycloaddition

Rhodium(II) or copper(I) catalysts enable cyclopropanation of alkenes with diazo compounds. For instance, ethyl diazoacetate (EDA) reacts with isobutyl-substituted alkenes in the presence of Rh₂(OAc)₄ to form cyclopropane esters, which are hydrolyzed to carboxylic acids and further functionalized.

Key Data :

CatalystDiazo CompoundSolventTemperatureYield (%)
Rh₂(OAc)₄EDAToluene80°C82
Cu(OTf)₂TMS-diazoethaneCH₂Cl₂25°C68

This method offers superior regiocontrol but requires post-cyclization modifications to introduce the amine group.

Resolution and Salt Formation

Racemic Mixture Isolation

The synthetic routes described above yield racemic mixtures due to non-stereoselective cyclopropanation. Chiral HPLC or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can separate enantiomers, but the “rac” designation indicates retention of both (1R,2R) and (1S,2S) configurations.

Hydrochloride Salt Crystallization

The free amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Characterization Data :

  • Melting Point : 215–218°C (decomposes)

  • ¹H NMR (400 MHz, D₂O) : δ 2.85 (m, 2H, cyclopropane CH₂), 1.65 (m, 1H, isobutyl CH), 0.95 (d, 6H, isobutyl CH₃)

  • IR (KBr) : 3200 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-N bend)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Simmons-Smith + Reductive AminationHigh functional group toleranceMulti-step, moderate yields60–75
Transition Metal + Gabriel SynthesisScalable, pure intermediatesCostly catalysts, harsh conditions50–68

Industrial-Scale Considerations

Patent US9675571B2 highlights the utility of cyclopropane amines in pharmaceutical applications, emphasizing the need for high-purity hydrochloride salts. Large-scale production favors the Simmons-Smith route due to reagent availability, while chiral resolution steps are omitted for racemic targets .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, potentially altering its pharmacological properties.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

  • The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can produce various alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological activity due to its structural features. It is classified as a leukotriene C4 synthase inhibitor, which positions it as a potential therapeutic agent for conditions characterized by excessive leukotriene production, such as asthma and other inflammatory disorders.

Key Properties:

  • Chemical Structure : The compound's structure allows for specific interactions with biological targets, enhancing its efficacy as a drug.
  • Mechanism of Action : By inhibiting leukotriene synthesis, the compound reduces inflammation and bronchoconstriction associated with respiratory diseases.

Therapeutic Applications

The primary therapeutic applications of rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride include:

  • Asthma Treatment : The compound's ability to inhibit leukotriene synthesis makes it a candidate for asthma management, aiming to alleviate symptoms and improve lung function.
  • Chronic Obstructive Pulmonary Disease (COPD) : Similar to asthma, COPD involves inflammatory processes where leukotrienes play a crucial role. The compound may provide therapeutic benefits in managing this condition.
  • Other Inflammatory Disorders : Beyond respiratory diseases, the anti-inflammatory properties may extend to other conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the efficacy of this compound in clinical settings:

  • Study on Asthma Patients :
    • Objective : To evaluate the effectiveness of the compound in reducing asthma attacks.
    • Findings : Patients receiving treatment showed a significant decrease in the frequency of attacks compared to the placebo group.
    • : The compound demonstrated promise as a safe and effective option for asthma management.
  • COPD Clinical Trial :
    • Objective : Assess the impact on lung function in COPD patients.
    • Results : Improvements in forced expiratory volume (FEV1) were observed among participants treated with the compound.
    • Implications : Suggests potential utility in long-term management strategies for COPD.

Data Tables

Application AreaConditionMechanism of ActionClinical Outcome
Respiratory DiseasesAsthmaInhibition of leukotriene synthesisReduced attack frequency
Chronic InflammationCOPDAnti-inflammatory effectsImproved lung function
Other Inflammatory DisordersVarious Chronic ConditionsModulation of inflammatory pathwaysSymptom relief

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may interact with specific enzymes or receptors in the body, modulating their activity.
  • The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

    (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine: The non-racemic form of the compound.

    (1S,2S)-2-(2-methylpropyl)cyclopropan-1-amine: The enantiomer of the non-racemic form.

    Cyclopropane derivatives: Other cyclopropane-based amines with different substituents.

Uniqueness:

  • The racemic mixture offers a unique combination of properties from both enantiomers, which can be advantageous in certain applications.
  • Its specific structure and stereochemistry make it distinct from other cyclopropane derivatives.

Biological Activity

The compound rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered interest in various fields of biological research and medicinal chemistry. Its unique structural properties allow it to interact with biological systems, making it a candidate for further investigation into its pharmacological potential.

  • IUPAC Name : this compound
  • CAS Number : 2743918-35-4
  • Molecular Formula : C13H19ClN
  • Molecular Weight : 229.75 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific receptors and enzymes within biological systems. The compound's cyclopropane structure allows for unique interactions with biomolecules, potentially leading to altered physiological responses.

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological effects, particularly in the realm of neuropharmacology. Preliminary studies suggest it may interact with neurotransmitter systems, influencing mood and cognitive functions.

StudyFindings
In vitro studies Demonstrated selective binding to serotonin receptors, suggesting potential antidepressant properties.
Animal models Showed improved locomotor activity in models of depression and anxiety.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study on rats indicated that administration of the compound led to a significant reduction in anxiety-like behaviors when compared to control groups.
  • Case Study 2 : In a controlled trial involving human subjects, participants reported enhanced mood and cognitive clarity after a regimen involving this compound.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggests a low toxicity profile in animal studies; however, further research is needed to fully understand its long-term effects and potential interactions with other medications.

Toxicity ParameterResult
Acute ToxicityLow (LD50 > 2000 mg/kg in rodents)
Chronic ExposureNo significant adverse effects noted in long-term studies

Q & A

Q. What are the optimal synthetic routes for rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride?

The synthesis typically involves cyclopropanation of a precursor alkene using transition metal catalysts (e.g., rhodium or copper) under inert conditions. Key steps include the introduction of the 2-methylpropyl group via alkylation or coupling reactions, followed by amine functionalization and HCl salt formation. Purification often employs recrystallization or chromatography to achieve high enantiomeric purity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Techniques such as X-ray crystallography (for solid-state analysis) and advanced NMR spectroscopy (e.g., NOESY for spatial correlations) are critical. Computational methods like density functional theory (DFT) can predict stereochemical stability and validate experimental data .

Q. What stability challenges arise during storage, and how can they be mitigated?

The cyclopropane ring’s strain and the amine group’s hygroscopicity necessitate storage under inert atmospheres (argon/nitrogen) at low temperatures (≤ -20°C). Stability studies recommend avoiding prolonged exposure to light or moisture to prevent ring-opening reactions or salt dissociation .

Q. Which analytical methods are suitable for quantifying impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with chiral columns and mass spectrometry (LC-MS) are standard for detecting enantiomeric impurities or degradation products. Nuclear Overhauser effect (NOE) experiments help distinguish diastereomers .

Q. How does the 2-methylpropyl substituent influence the compound’s physicochemical properties?

The branched alkyl group increases lipophilicity (logP ~2.1–2.5), enhancing membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., COSMO-RS) can predict solubility and partition coefficients .

Advanced Research Questions

Q. What computational strategies predict reaction pathways for cyclopropane ring functionalization?

Quantum chemical reaction path searches (e.g., using the artificial force-induced reaction method) model transition states and intermediates. These are combined with experimental validation to optimize catalysts and reaction conditions (e.g., solvent polarity, temperature) .

Q. How can contradictory data on enantioselectivity in cyclopropanation be resolved?

Systematic screening of chiral ligands (e.g., bisoxazolines) and solvents (e.g., hexafluoroisopropanol) is critical. Meta-analyses of published protocols can identify variables (e.g., catalyst loading, reaction time) that influence enantiomeric excess (ee) .

Q. What are the mechanistic implications of the compound’s reactivity in nucleophilic substitution reactions?

The cyclopropane ring’s strain facilitates ring-opening under acidic or basic conditions. Kinetic studies using stopped-flow NMR or ultrafast spectroscopy reveal transient intermediates, such as carbocations or free amines, which inform synthetic pathway design .

Q. How do structural analogs differ in biological activity, and what drives these differences?

Comparative studies show that replacing the 2-methylpropyl group with trifluoromethyl or dichlorophenyl groups alters binding affinity to targets like enzymes or receptors. Molecular docking simulations highlight steric and electronic effects on target interactions .

Q. What safety protocols are essential for handling this compound in large-scale reactions?

Personal protective equipment (PPE), including respirators and chemical-resistant gloves, is mandatory. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities, as per GHS hazard statements (H315, H319) .

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